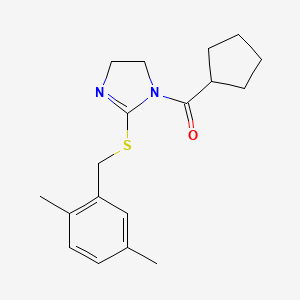

cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

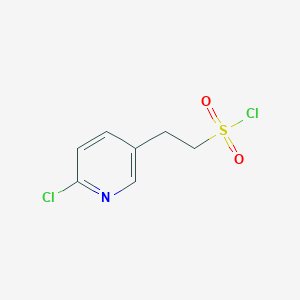

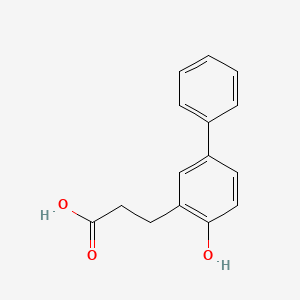

The compound contains several functional groups and structural features. It has a cyclopentyl group, which is a cycloalkane ring with five carbon atoms . It also contains a 4,5-dihydro-1H-imidazole ring, which is a type of imidazole, a heterocyclic aromatic organic compound . Additionally, it has a thioether group (R-S-R’) and a benzyl group (C6H5CH2).

Molecular Structure Analysis

The cyclopentyl group and the 4,5-dihydro-1H-imidazole ring are likely to contribute significantly to the 3D structure of the molecule. Cycloalkanes like cyclopentane often exist in “puckered” conformations . The imidazole ring is aromatic and planar .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity This compound belongs to a broader class of chemicals that involve significant synthetic interest due to their structural complexity and potential for further chemical modifications. Research has demonstrated the synthesis and reactivity of similar structures, focusing on the development of new synthetic methods and the exploration of their chemical behavior.

Chemical Synthesis and Cyclization Reactions : Studies have shown that thioureas and thioamides can add to certain positions of related compounds, often followed by cyclization to give γ-lactams. This type of reaction has been utilized to create a wide range of chemical structures, including thiazinone derivatives, fused pyrimidones, and cyclic compounds with exocyclic unsaturated ester groups, showcasing the versatile synthetic applications of these compounds (Acheson & Wallis, 1982).

Synthesis of Naphthoquinone Derivatives : Another study focused on the synthesis of tetracyclic compounds with a thiazolidinone or thiazinone ring fused to 1H-naphth[2,3-d]imidazole-4,9-dione, indicating the compound's role in facilitating complex molecular architectures (Nakamori, Saito, & Kasai, 1988).

Facile Synthesis of Derivatives : Research into the facile synthesis of bis derivatives incorporating thieno-[2,3-b]thiophene moieties highlights the compound's utility in generating molecules with potential biological and pharmacological activities (Mabkhot, Kheder, & Al-Majid, 2010).

Biological and Pharmacological Applications While the direct applications of "cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" in biological systems are not explicitly mentioned, related compounds have been investigated for their biological activities.

Antibacterial and Antioxidant Activities : Compounds with structures related to the mentioned chemical have been synthesized and evaluated for their antibacterial and antioxidant activities. This research signifies the potential of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Lynda, 2021).

Catalytic and Synthesis Applications : The study of the reactivity of thiophene and its derivatives with N-heterocyclic carbene iridium complexes underlines the compound's importance in catalytic processes and its role in the synthesis of industrially relevant materials (Rubio-Pérez et al., 2016).

Propiedades

IUPAC Name |

cyclopentyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-13-7-8-14(2)16(11-13)12-22-18-19-9-10-20(18)17(21)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGODPLGUQGYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)

![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)

![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)